molecular formula C6H10O2 B8229970 ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol

((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol

Cat. No.: B8229970
M. Wt: 114.14 g/mol
InChI Key: XSWOPLJKFIQKGK-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol: is a bicyclic compound featuring an oxirane ring fused to a cyclopropane ring, with a hydroxymethyl group attached to the oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol typically involves the cyclopropanation of suitable precursors. One common method is the palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones, which provides a practical route to the desired bicyclic structure . The reaction conditions often include the use of palladium catalysts, appropriate solvents, and controlled temperatures to achieve high yields and diastereoselectivities.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade catalysts, and implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxirane ring can be reduced to form diols.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkoxides or carboxylates can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Diols.

    Substitution: Ethers or esters.

Scientific Research Applications

Chemistry: ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol is used as a key intermediate in the synthesis of various complex molecules. Its unique structure allows for the creation of stereoselective compounds, which are valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound can be used to study enzyme mechanisms and interactions due to its reactive oxirane ring. It may also serve as a building block for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: The compound’s unique properties make it suitable for use in the development of new materials, such as polymers and resins, which require specific structural features for enhanced performance.

Mechanism of Action

The mechanism of action of ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

Uniqueness: ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol is unique due to its combination of an oxirane ring and a cyclopropane ring, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and research.

Properties

IUPAC Name

[(1S,5R)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-3-6-1-5(6)2-8-4-6/h5,7H,1-4H2/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWOPLJKFIQKGK-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(COC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@]1(COC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.